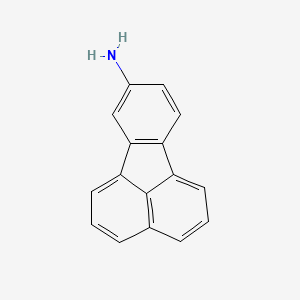

8-Aminofluoranthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5869-25-0 |

|---|---|

Molecular Formula |

C16H11N |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

fluoranthen-8-amine |

InChI |

InChI=1S/C16H11N/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H,17H2 |

InChI Key |

SMSRNTQALUJAHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Aminofluoranthene and Its Derivatives

Synthesis of 8-Aminofluoranthene from Precursors

The primary and most direct route to this compound involves the reduction of its corresponding nitro derivative, 8-nitrofluoranthene (B78273). The synthesis of this precursor is a critical first step in obtaining the target amine.

Reduction of Nitrofluoranthene Isomers to Aminofluoranthenes

The conversion of nitrofluoranthenes to their corresponding aminofluoranthenes is a standard synthetic transformation. While specific conditions for the reduction of 8-nitrofluoranthene are not extensively detailed in readily available literature, the general reduction of nitroarenes is a well-established chemical process. This transformation can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reductions employing metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or using reducing agents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2), are also widely utilized for this purpose. The choice of reducing agent and reaction conditions can be influenced by the presence of other functional groups in the molecule.

Alternative Synthetic Routes and Precursor Chemistry

Beyond the reduction of 8-nitrofluoranthene, alternative synthetic pathways to this compound are less commonly reported. The synthesis of the 8-nitrofluoranthene precursor itself typically starts from fluoranthene (B47539) or a partially hydrogenated derivative. The direct nitration of fluoranthene often leads to a mixture of isomers, with the 3-nitro and 8-nitro isomers being significant products. The separation of these isomers can be challenging. A more regioselective approach involves the nitration of 1,2,3,10b-tetrahydrofluoranthene, which can then be aromatized to yield the desired nitrofluoranthene isomers.

Regioselective Functionalization Strategies from this compound

The amino group in this compound serves as a versatile handle for the introduction of a wide array of functional groups onto the fluoranthene core. These transformations often proceed via the corresponding diazonium salt, a highly reactive intermediate that can be converted into various substituents.

Halogenation Reactions and Substituted Fluoranthene Synthesis

The synthesis of halogenated fluoranthenes from this compound can be efficiently achieved through Sandmeyer-type reactions. This involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite (NaNO2), in the presence of a strong acid, followed by treatment with a copper(I) halide salt. For instance, 8-chlorofluoranthene and 8-bromofluoranthene (B1512037) can be prepared by reacting the diazonium salt of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively.

Preparation of Cyano-, Formyl-, and Alkylfluoranthene Derivatives

Similar to halogenation, the introduction of a cyano group can be accomplished via a Sandmeyer reaction using copper(I) cyanide (CuCN). The resulting 8-cyanofluoranthene is a valuable intermediate that can be further transformed. For example, reduction of the cyano group can yield the corresponding aminomethyl derivative, or it can be hydrolyzed to a carboxylic acid.

The formyl group can be introduced by the reduction of the cyano group using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This provides access to 8-formylfluoranthene, a key precursor for the synthesis of other derivatives through reactions of the aldehyde functionality.

Alkylfluoranthenes, such as 8-methylfluoranthene (B3342405), can be prepared from 8-formylfluoranthene through a Wolff-Kishner reduction, which involves the treatment of the aldehyde with hydrazine (B178648) (N2H4) and a strong base, such as potassium hydroxide (B78521) (KOH).

| Starting Material | Reagents | Product |

| This compound | 1. NaNO2, H+ 2. CuCl | 8-Chlorofluoranthene |

| This compound | 1. NaNO2, H+ 2. CuBr | 8-Bromofluoranthene |

| This compound | 1. NaNO2, H+ 2. CuCN | 8-Cyanofluoranthene |

| 8-Cyanofluoranthene | DIBAL-H | 8-Formylfluoranthene |

| 8-Formylfluoranthene | N2H4, KOH | 8-Methylfluoranthene |

Annulation and Heterocyclic Ring Formation via this compound

The amino group of this compound can also be utilized as a starting point for the construction of fused heterocyclic rings onto the fluoranthene framework. While specific examples of annulation and heterocyclic ring formation directly from this compound are not extensively documented in the reviewed literature, the inherent reactivity of the amino group suggests several potential synthetic strategies. For instance, the amine could undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused nitrogen-containing heterocycles. Skraup or Doebner-von Miller reactions, which are used to synthesize quinolines, could potentially be adapted to form aza-analogs of benzo[b]fluoranthene. Furthermore, the diazonium salt of this compound could be a precursor for the synthesis of fused triazoles or other nitrogen-rich heterocyclic systems.

Catalytic Approaches in this compound Synthesis and Chemical Transformations

The synthesis and derivatization of fluoranthene scaffolds, including this compound, have been significantly advanced through the application of catalytic methodologies. Both homogeneous and heterogeneous catalysis have proven to be effective in constructing the core structure and in subsequent chemical transformations. These approaches offer distinct advantages in terms of selectivity, efficiency, and catalyst recyclability.

Homogeneous Catalysis in Aminofluoranthene Derivatization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been instrumental in the synthesis of fluoranthene derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in these systems.

A notable example is the synthesis of various 8-substituted fluoranthenes, which are precursors to this compound or its derivatives. Research has demonstrated the efficacy of a homogeneous palladium catalyst, specifically Pd(dppf)Cl₂·CH₂Cl₂, in tandem Suzuki-Miyaura and intramolecular C–H arylation reactions. nih.govacs.org This method allows for the construction of the fluoranthene core from 1,8-diiodonaphthalene (B175167) and various arylboronic acids. The reactions are typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with a base like potassium acetate (B1210297) (KOAc). nih.govacs.org

The versatility of this homogeneous catalytic system is highlighted by the successful synthesis of a range of fluoranthene derivatives with varying functional groups at the 8-position. For instance, the synthesis of 8-nitrofluoranthene, a direct precursor to this compound, has been achieved with good yields. nih.gov The reaction conditions and yields for the synthesis of several fluoranthene derivatives using this homogeneous method are summarized in the table below.

| Derivative | Starting Materials | Catalyst | Yield (%) |

|---|---|---|---|

| 8-Fluorofluoranthene | 1,8-Diiodonaphthalene, 4-Fluorophenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | 71 |

| 8-Nitrofluoranthene | 1,8-Diiodonaphthalene, 3-Nitrophenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | 64 |

Data sourced from Kandasamy et al. (2017). nih.gov

While the existing research primarily focuses on the synthesis of the fluoranthene core, the principles of homogeneous catalysis can be extended to the derivatization of this compound itself. The amino group of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex derivatives. researchgate.net These reactions would involve the coupling of this compound with aryl halides or pseudohalides to introduce new aryl or heteroaryl substituents. Similarly, Sonogashira coupling could be employed to introduce alkyne moieties. scirp.org

Heterogeneous Catalysis in Aminofluoranthene-Related Reactions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, making it an attractive approach for industrial applications. wikipedia.org In the context of aminofluoranthene synthesis, heterogeneous catalysts have been successfully employed for the construction of the fluoranthene skeleton.

A comparative study of the synthesis of fluoranthene derivatives utilized a heterogeneous nanocatalyst composed of copper and palladium supported on reduced graphene oxide (rGO-CuPd). nih.gov This catalyst demonstrated comparable, and in some cases, superior activity to its homogeneous counterpart in the tandem Suzuki-Miyaura and intramolecular C–H arylation reactions. nih.gov The reactions were carried out in a DMSO/water solvent mixture with sodium acetate trihydrate as the base. nih.gov

The yields of various 8-substituted fluoranthenes synthesized using this heterogeneous catalytic method are presented in the table below, allowing for a direct comparison with the homogeneous approach.

| Derivative | Starting Materials | Catalyst | Yield (%) |

|---|---|---|---|

| 8-Fluorofluoranthene | 1,8-Diiodonaphthalene, 4-Fluorophenylboronic acid | rGO-CuPd | 62 |

| 8-Nitrofluoranthene | 1,8-Diiodonaphthalene, 4-Nitrophenylboronic acid | rGO-CuPd | 70 |

| 8-(Trifluoromethyl)fluoranthene | 1,8-Diiodonaphthalene, 4-(Trifluoromethyl)phenylboronic acid | rGO-CuPd | 58 |

Data sourced from Kandasamy et al. (2017). nih.gov

Another crucial application of heterogeneous catalysis in this field is the reduction of 8-nitrofluoranthene to this compound. Catalytic hydrogenation is a widely used industrial process for the reduction of nitroarenes to their corresponding anilines. nih.gov This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel, under a hydrogen atmosphere. nih.gov This method is generally clean and efficient, offering a direct route to this compound from its nitro precursor.

Furthermore, heterogeneous catalysts can be employed in various other transformations involving aminofluoranthenes. For instance, primary amines supported on solid materials have been shown to act as effective heterogeneous catalysts in certain organic reactions. nih.gov This opens up the possibility of using functionalized aminofluoranthenes, immobilized on a solid support, as catalysts themselves.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of each atom within the 8-aminofluoranthene molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to its nine distinct aromatic protons and the two protons of the amino group. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (approximately 7.0-9.0 ppm), a characteristic of hydrogens attached to electron-deficient aromatic rings. The specific chemical shift of each proton is influenced by its position on the fluoranthene (B47539) core and the electronic effects of the amino group. The amino (-NH₂) protons generally produce a broader signal, the chemical shift of which can be highly dependent on the solvent and concentration.

Detailed research findings would include a complete assignment of each proton, its chemical shift, multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J-values), which describe the interactions with neighboring protons.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 16 carbon atoms, each in a unique chemical environment, which should theoretically result in 16 distinct signals. The signals for carbons in aromatic rings typically appear in the range of 110-150 ppm. The carbon atom directly bonded to the amino group (C8) would be significantly affected by the nitrogen's electronegativity, influencing its chemical shift. Carbons with no attached protons (quaternary carbons) often exhibit weaker signals in standard ¹³C NMR spectra.

Specific research data would provide the precise chemical shift for each of the 16 carbons, allowing for a complete structural confirmation.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Aminofluoranthenes

| Nucleus | Type of Atom | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | Specific shifts depend on position and substitution. |

| ¹H | Amine (Ar-NH₂) | 3.5 - 5.0 | Broad signal, position is solvent and concentration dependent. |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | Includes both protonated and quaternary carbons. |

| ¹³C | Aromatic (Ar-C-NH₂) | 140 - 150 | Carbon attached to the amino group is typically deshielded. |

To unambiguously assign all proton and carbon signals, especially for complex molecules like aminofluoranthenes and their derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps in tracing the connectivity of protons within the aromatic rings of the fluoranthene core.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons and piecing together the entire molecular structure by identifying long-range connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining the stereochemistry and conformation of aminofluoranthene derivatives.

These advanced methods are essential for distinguishing between isomers, such as 3-aminofluoranthene (B1220000) and this compound, as the subtle differences in their structures lead to unique correlation patterns in 2D NMR spectra.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy probe the electronic and vibrational energy levels of a molecule, respectively, providing complementary information to NMR for characterization.

UV-Visible Spectroscopy: As a polycyclic aromatic hydrocarbon, fluoranthene possesses an extensive π-conjugated system, leading to strong absorption in the ultraviolet region. The addition of an amino group, which is an auxochrome, typically causes a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax). The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) would show several distinct absorption bands, characteristic of the π → π* electronic transitions within the aromatic system. For the related isomer, 3-aminofluoranthene, an excitation peak has been reported at 328 nm in ethanol. aatbio.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups through their characteristic vibrational frequencies. Key signatures include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. libretexts.org

C=C Stretching: Vibrations within the aromatic rings give rise to several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. cas.org

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

N-H Bending: An absorption of medium intensity for the N-H bending (scissoring) vibration is expected between 1580-1650 cm⁻¹. orgchemboulder.com

Interactive Data Table: Key IR Absorption Regions for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (typically two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable, Sharp |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

UV-Vis and IR spectroscopy are rapid and effective methods for preliminary identification and purity assessment. The position of λmax in the UV-Vis spectrum can help confirm the presence of the extended aromatic system and the influence of the amino substituent. The molar absorptivity (ε), a measure of how strongly the compound absorbs light, is concentration-dependent and can be used for quantitative analysis.

IR spectroscopy serves as a quick check for the presence of key functional groups. For instance, the presence of the characteristic N-H stretching bands confirms the amine functionality, while the pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be compared against a reference spectrum to confirm its identity. The absence of impurity-related peaks (e.g., a broad O-H stretch for water or a strong C=O stretch for a carbonyl impurity) provides a measure of the sample's purity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₆H₁₁N), the molecular ion peak (M⁺·) in an electron impact (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 217.27 g/mol ). Due to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. libretexts.org

The fragmentation of aromatic amines under EI conditions often involves the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic compounds include the loss of HCN (m/z 27) from the amine group and the aromatic ring. The stable, fused-ring structure of the fluoranthene core would make the molecular ion peak relatively intense. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of the exact molecular formula and confirming the elemental composition of C₁₆H₁₁N.

Fluorescence Spectroscopy and Photophysical Investigations

Aminofluoranthenes are known to be fluorescent molecules, and their photophysical properties can provide valuable insights into their electronic structure and interactions with the environment.

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from a photoacid to a proton acceptor upon electronic excitation. researchgate.net Aminofluoranthenes, possessing both an acidic amino group and a potentially basic aromatic system, are candidates for such phenomena. The efficiency and pathway of ESPT are highly dependent on the molecular structure and the surrounding solvent environment.

Upon photoexcitation, the acidity of the amino group in aminofluoranthenes can increase significantly. In the presence of a suitable proton acceptor (e.g., a protic solvent), an excited-state equilibrium can be established between the neutral and the protonated or deprotonated forms of the molecule. This can lead to dual fluorescence emission, with distinct bands corresponding to the locally excited state and the proton-transferred species. While specific studies on the excited state proton transfer of this compound are not widely documented, research on related aminonaphthols demonstrates that the position of the amino group and the nature of the solvent play a critical role in determining the ESPT pathway. rsc.org

The fluorescence quantum yield (Φf) and the fluorescence lifetime (τ) are fundamental photophysical parameters that characterize the efficiency and dynamics of the fluorescence process. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. uci.edu

These parameters are sensitive to the molecular structure and the local environment. For instance, the presence of quenching agents or changes in solvent polarity can significantly alter the fluorescence quantum yield and lifetime.

Illustrative Photophysical Data for a Related Aminofluoranthene Isomer:

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| 3-Aminofluoranthene | Cyclohexane | ~380 | ~430 | Data not available | Data not available |

Note: This table is intended to be illustrative of the type of data that would be collected for this compound. Specific values for this compound are not currently available in the public domain.

Computational and Theoretical Chemistry Studies of 8 Aminofluoranthene

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the electron density, DFT calculations can predict molecular properties with a high degree of accuracy. For 8-aminofluoranthene, these calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. This optimized structure is the basis for further analysis of its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.com

While specific DFT calculations for this compound are not extensively documented in readily available literature, studies on related nitro-substituted fluoranthenes provide valuable comparative data. For instance, a DFT study on mononitrated fluoranthenes calculated the HOMO-LUMO energy gap for various isomers. researchgate.net For 8-nitrofluoranthene (B78273), a structurally similar compound, the HOMO-LUMO gap was predicted to be approximately 3.71 eV. researchgate.net It is expected that the substitution of a nitro group with an amino group, which is a stronger electron-donating group, would influence the HOMO and LUMO energy levels of the fluoranthene (B47539) core. Generally, an amino group would raise the HOMO energy level more significantly than a nitro group, likely resulting in a smaller HOMO-LUMO gap for this compound compared to its nitro counterpart, indicating higher reactivity.

Table 1: Representative Frontier Orbital Energies of a Related Compound (8-Nitrofluoranthene) Note: This data is for a related compound and serves as a reference point.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 8-Nitrofluoranthene | Value not specified | Value not specified | ~3.71 researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netwuxibiology.com The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. This makes the amino group a primary site for electrophilic interactions, such as protonation. The aromatic rings of the fluoranthene system would exhibit a more complex potential surface, with delocalized π-electrons creating regions of varying negative potential. The hydrogen atoms of the amino group would, in contrast, represent areas of positive electrostatic potential. This detailed charge landscape is crucial for understanding how this compound interacts with other molecules, including potential receptors or enzymes in biological systems. nih.govproteopedia.org

Vibrational Spectroscopy Prediction and Normal Mode Assignments

Theoretical vibrational spectroscopy, often performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands.

The correlation between theoretically predicted and experimentally measured IR and Raman spectra provides a powerful method for structural confirmation. nih.govscifiniti.com DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

For this compound, a theoretical spectrum would show characteristic bands corresponding to the vibrations of the amino group and the polycyclic aromatic framework. Key vibrations would include the N-H stretching modes of the amino group, typically appearing in the 3300-3500 cm⁻¹ region, and various C-H and C-C stretching and bending modes of the fluoranthene rings. rasayanjournal.co.in By comparing the calculated spectrum with an experimental one, each band can be assigned to a specific normal mode of vibration, providing a detailed fingerprint of the molecule's structure. scifiniti.com

Table 2: Representative Vibrational Modes for Amines and PAHs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in this compound |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Yes |

| Aromatic C-H Stretch | 3000 - 3100 | Yes |

| N-H Bending (Scissoring) | 1590 - 1650 | Yes |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Yes |

| C-N Stretch | 1250 - 1360 | Yes |

The substitution of a functional group onto an aromatic system significantly influences its vibrational spectrum. researchgate.net In the case of this compound, the introduction of the amino group at the C8 position of the fluoranthene core leads to predictable changes compared to the parent fluoranthene molecule.

The amino group introduces its own characteristic vibrations, such as N-H stretching and bending modes, as mentioned previously. rasayanjournal.co.in Furthermore, the electronic-donating nature of the amino group alters the electron density distribution within the aromatic rings. This perturbation affects the force constants of the C-C and C-H bonds of the fluoranthene skeleton, leading to shifts in their vibrational frequencies and changes in their IR and Raman intensities. For example, the frequencies of the ring stretching modes may be altered, and the intensities of certain out-of-plane bending modes can be sensitive to the substitution pattern. Studies on substituted nitrofluoranthenes have similarly shown that the position of the substituent group causes distinct shifts in the vibrational frequencies, allowing for the differentiation of isomers through vibrational spectroscopy. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. spectroscopyonline.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamics, and intermolecular interactions. spectroscopyonline.complos.org

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with other molecules, such as solvent molecules or biological macromolecules. Simulations in an aqueous environment, for instance, could reveal the structure of the solvation shell around the molecule and the nature of hydrogen bonding between the amino group and water.

In the context of biological systems, MD simulations could be employed to model the interaction of this compound with a protein binding site. Such simulations can elucidate the key intermolecular forces—such as hydrogen bonds, van der Waals interactions, and π-stacking—that stabilize the complex. This provides insights into the preferred binding orientation and conformational changes that may occur upon binding. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to similar polycyclic aromatic compounds to understand their behavior in complex environments. plos.orgosti.gov

Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of a compound with a specific property of interest, such as biological activity or toxicity. In the case of this compound, QSPR studies have been instrumental in understanding and predicting its mutagenic potential. These models are built upon the principle that the structural features of a molecule, encoded by numerical values known as molecular descriptors, determine its macroscopic properties.

Research Findings in Mutagenicity Prediction

A notable application of QSPR for this compound lies in the prediction of its mutagenicity, a key toxicological endpoint. Research has focused on developing models that can accurately estimate its activity in the Ames test, a widely used assay for assessing the mutagenic potential of chemicals. The Salmonella typhimurium strains TA98 and TA100 are commonly employed in these studies.

In a comprehensive study on the mutagenicity of aromatic amines, this compound was included in a dataset used to develop multilinear regression (MLR) models. researchgate.net These models were built using a wide array of theoretical molecular descriptors calculated by the DRAGON software package. researchgate.net The goal was to establish a mathematical relationship between the molecular structure and the mutagenic response. The study reported both the experimental and the model-predicted mutagenicity values for this compound, demonstrating the predictive capacity of the developed QSPR models. researchgate.net

Another investigation into the genotoxicity of aromatic and heteroaromatic amines utilized electrotopological state (E-state) indices to develop a QSAR model. insilico.eu this compound was part of the dataset, and the study provided both the experimental and predicted mutagenic potency, expressed as the logarithm of the number of revertants per nanomole (LogR). insilico.eu E-state indices are a type of molecular descriptor that encodes information about the electronic and topological environment of each atom in a molecule. insilico.eu

These studies highlight a common approach in the QSPR modeling of polycyclic aromatic amines, where a large pool of descriptors is initially calculated, followed by a variable selection process to identify the most relevant descriptors for building the final regression model. researchgate.net The descriptors used in such studies typically fall into several categories, including constitutional, topological, geometric, and electronic descriptors, which collectively capture the key structural features influencing mutagenicity. insilico.eursc.org

The predictive power of these QSPR models is rigorously evaluated through internal and external validation techniques to ensure their robustness and reliability for screening new or untested compounds. researchgate.net For aromatic amines, hydrophobicity, electronic properties (such as the energies of the highest occupied and lowest unoccupied molecular orbitals - HOMO and LUMO), and steric factors have been identified as important determinants of their biological activity. researchgate.net

The following interactive data tables summarize the reported experimental and predicted mutagenicity data for this compound from the aforementioned research.

Mutagenicity Data for this compound

| Compound Name | Strain | Experimental Value | Predicted Value | Reference |

| This compound | TA98 | 3.8 | 2.3 | researchgate.net |

| This compound | TA100 | 1.98 | 2.12 | researchgate.net |

*Values are expressed as the logarithm of the number of revertants per microgram.

Genotoxicity Data for this compound

| Compound Name | Experimental LogR | Predicted LogR | Reference |

| This compound | 3.80 | 3.46 | insilico.eu |

These QSPR studies, by providing quantitative relationships between molecular structure and mutagenic activity, serve as valuable tools in the initial stages of risk assessment and can help prioritize compounds for further experimental testing.

Reactivity and Mechanistic Chemistry of 8 Aminofluoranthene

Electrophilic and Nucleophilic Reactions Involving the Amino Group

The reactivity of 8-aminofluoranthene is significantly influenced by the presence of the amino (-NH₂) group on its polycyclic aromatic hydrocarbon (PAH) framework. This group fundamentally alters the electronic properties of the fluoranthene (B47539) system, dictating its behavior in both electrophilic and nucleophilic reactions.

Nucleophilic Character and Electrophilic Aromatic Substitution: The amino group is a potent activating group in the context of electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom can be donated into the aromatic π-system through resonance. byjus.com This increases the electron density of the fluoranthene rings, making the molecule more susceptible to attack by electrophiles. savemyexams.com This activation is analogous to the behavior of aniline, where the -NH₂ group strongly directs incoming electrophiles to the ortho and para positions. byjus.com In this compound, this increased electron density makes the aromatic system significantly more reactive towards electrophiles compared to the unsubstituted fluoranthene molecule.

Standard electrophilic substitution reactions applicable to aromatic amines can be expected to occur with this compound, such as:

Halogenation: Reaction with halogens (e.g., Br₂) would lead to substitution on the aromatic rings, with the positions of substitution dictated by the directing effects of the amino group. byjus.com

Nitration: Direct nitration can be complex, as the strongly acidic conditions can protonate the amino group to form an anilinium-type ion, which is a deactivating, meta-directing group. byjus.com To control the reaction and achieve substitution directed by the amino group, protection via acetylation is a common strategy. byjus.com

Sulfonation: Reaction with sulfuric acid is expected to yield sulfonic acid derivatives. byjus.com

Amino Group as the Nucleophile: The amino group of this compound, with its lone pair of electrons, is inherently nucleophilic. csbsju.edu It can directly react with a variety of electrophiles. A primary example is acetylation , where the nitrogen atom attacks an acylating agent, such as acetic anhydride, to form the corresponding N-acetylated derivative, N-(fluoranthen-8-yl)acetamide. This reaction is often used as a protective strategy in synthesis to moderate the reactivity of the amino group. byjus.com

Another key reaction is diazotization , where this compound would react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. This process converts the primary amino group into a diazonium salt. Aminofluoranthenes have been noted to form stable diazonium salts that can be isolated. ed.ac.uk These diazonium salts are versatile synthetic intermediates, capable of undergoing a wide range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a variety of functional groups onto the fluoranthene core that are otherwise difficult to install directly.

Radical Reactions and Oxidation Pathways

The metabolic activation and degradation of aminofluoranthenes, including the 8-isomer, often proceed through radical-mediated and oxidative pathways. These reactions are critical in understanding the compound's environmental fate and biological activity.

One-electron oxidation of the parent amine can lead to the formation of a highly reactive amine radical cation . researchgate.net This species is a key intermediate in many subsequent reactions. The formation of radical cations from aromatic amines can be initiated by chemical oxidants or electrochemically. researchgate.netutexas.edu The further reaction of this radical cation depends on its specific structure and the reaction conditions. alljournals.cn For many polycyclic aromatic amines, metabolic activation involves oxidation. The amino group can be oxidized to a hydroxylamine (B1172632) derivative (N-hydroxy-8-aminofluoranthene). This hydroxylamine is unstable and can be further activated to form a highly electrophilic nitrenium ion, which is a key species implicated in reactions with biological macromolecules like DNA. cuni.cz

Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic rings, forming phenols and dihydrodiols. cuni.cz

Nitroreduction: For a precursor like 8-nitrofluoranthene (B78273), reduction leads to this compound via nitroso and hydroxylamine intermediates. uio.no

N-Acetylation: The amino group can be acetylated, a common step in the metabolism of aromatic amines. cuni.cz

The formation of reactive oxygen species (ROS) can also be induced by metabolites. For instance, the N-hydroxy metabolite of 3-nitrobenzanthrone (B100140) (a related nitro-PAH) has been shown to induce oxidative DNA damage through the generation of hydrogen peroxide (H₂O₂). researchgate.net This suggests that similar pathways involving ROS could be relevant for metabolites of aminofluoranthenes. The ultimate result of these oxidative pathways can be the formation of DNA adducts, a process central to the mutagenicity of many PAHs and their derivatives. nih.gov

Intramolecular Cyclizations and Rearrangement Mechanisms

The rigid, polycyclic structure of this compound, combined with the reactive amino group, provides a scaffold for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions. While specific examples for this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for aromatic amines and dienes.

Intramolecular Cyclization: These reactions involve the formation of a new ring by connecting two parts of the same molecule. wisdomlib.org For a derivative of this compound, this could involve the amino group (or a functional group derived from it) acting as a nucleophile, attacking an electrophilic center introduced elsewhere on the fluoranthene backbone or on a side chain. Palladium-catalyzed reactions are a powerful tool for such transformations, often proceeding through intramolecular C-H activation or Heck-type reactions to form new carbon-carbon or carbon-nitrogen bonds. divyarasayan.org For example, a suitably substituted this compound derivative could undergo a palladium-catalyzed cyclization to generate novel fused heterocyclic structures. Such reactions often favor a 5-exo-trig pathway where a five-membered ring is formed. divyarasayan.orgvanderbilt.edu

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. bdu.ac.in Well-known rearrangements involving amino groups or their derivatives include:

Claisen Rearrangement: While the classic Claisen rearrangement involves allyl aryl ethers, its principles of pericyclic reactions are fundamental in organic chemistry. masterorganicchemistry.com

Bamberger Rearrangement: This reaction converts N-phenylhydroxylamines to aminophenols in the presence of strong acid, proceeding through a nitrenium ion intermediate and nucleophilic attack by water. wiley-vch.de An N-hydroxy derivative of this compound could potentially undergo a similar transformation.

Beckmann Rearrangement: This reaction converts an oxime to an amide. bdu.ac.in While not a direct reaction of the amine, it demonstrates a common type of skeletal rearrangement involving nitrogen.

A specific example of a palladium-catalyzed intramolecular reaction leading to a fluoranthene derivative involves the cyclization of a diene system, which can proceed through different pathways (e.g., 5-exo-trig vs. 6-endo-trig) to yield different cyclic products, including 8-methylfluoranthene (B3342405) under certain conditions. divyarasayan.org This highlights the potential for intramolecular reactions on substituted acenaphthylene (B141429) precursors to build the fluoranthene skeleton itself. divyarasayan.org

Comparison of Reactivity with Positional Isomers of Aminofluoranthene

The position of the amino group on the fluoranthene skeleton significantly impacts the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. The fluoranthene molecule itself is a non-alternant PAH, meaning the charge distribution is not uniform, which makes the position of a substituent particularly important. The main isomers include 1-, 2-, 3-, 7-, and this compound.

Computational and experimental studies on related substituted fluoranthenes reveal key differences between isomers. For instance, in a study of various fluoranthene derivatives, including 3-aminofluoranthene (B1220000) and this compound, protonation with a superacid showed that the distribution of positive charge in the resulting onium ions was different. researchgate.net This reflects the inherent differences in how the electronic systems of these isomers respond to electrophilic attack.

| Property | 3-Aminofluoranthene | This compound |

| Metabolic Activation | Extensively studied; its metabolite N-(deoxyguanosin-8-yl)-3-aminofluoranthene is a well-characterized DNA adduct. researchgate.net | Less studied, but its precursor, 8-nitrofluoranthene, is often detected as a major product in environmental samples alongside the 3-isomer, suggesting its own distinct formation and reaction pathways. researchgate.net |

| Electronic Properties | The amino group is on the benzene (B151609) moiety of the fluoranthene system. | The amino group is on the naphthalene (B1677914) moiety, adjacent to the fused five-membered ring. |

| Reactivity in Superacid | Upon protonation, forms an onium ion with a specific positive charge distribution. The five-membered ring becomes antiaromatic. researchgate.net | Also forms an onium ion upon protonation, but with a different charge distribution compared to the 3-isomer. The five-membered ring also becomes antiaromatic. researchgate.net |

The difference in reactivity is rooted in the electronic structure of the parent fluoranthene. Theoretical calculations, such as determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the relative reactivity of isomers. scirp.orgscirp.org A smaller HOMO-LUMO energy gap generally implies higher reactivity. scirp.org The position of the amino group will differentially affect the energies of these frontier orbitals for each isomer, leading to varied reactivity towards electrophiles, nucleophiles, and oxidants. The isomeric position of a nitro group on fluoranthene, for example, has been shown to influence biological activity, a property directly linked to chemical reactivity and metabolic activation pathways. uio.no Therefore, it is established that positional isomers, such as 3- and this compound, exhibit distinct chemical behavior due to the unique electronic environment at each substitution site. icrea.cat

Applications in Materials Science and Advanced Chemical Synthesis

Building Blocks for Functional Organic Materials

The rigid, planar structure and inherent fluorescence of the fluoranthene (B47539) core, combined with the synthetic versatility offered by the amino group, position 8-aminofluoranthene as a key starting material for the synthesis of novel organic materials with tailored properties.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) with Specific Topologies

This compound is a valuable precursor for the synthesis of a variety of substituted fluoranthene derivatives, which are themselves a significant class of polycyclic aromatic hydrocarbons (PAHs). researchgate.nettandfonline.comtandfonline.com The amino group at the 8-position can be readily converted into other functional groups, allowing for the targeted synthesis of PAHs with specific electronic and physical properties.

Through established synthetic transformations, such as the Sandmeyer reaction, the amino group of this compound can be replaced with a range of substituents. Research has demonstrated the successful synthesis of several 8-substituted fluoranthenes starting from this compound. tandfonline.com This strategic functionalization is crucial for tuning the properties of the resulting PAH for specific applications.

Table 1: Examples of Fluoranthene Derivatives Synthesized from this compound

| Derivative Name | Chemical Formula | Melting Point (°C) |

|---|---|---|

| 8-Chlorofluoranthene | C₁₆H₉Cl | 115 |

| 8-Bromofluoranthene (B1512037) | C₁₆H₉Br | 125-126 |

| 8-Cyanofluoranthene | C₁₇H₉N | 188-189 |

| 8-Formylfluoranthene | C₁₇H₁₀O | 141-142 |

| 8-Methylfluoranthene (B3342405) | C₁₇H₁₂ | 80-81 |

Data sourced from van Haeringen et al. (1996). tandfonline.com

The ability to introduce a variety of functional groups onto the fluoranthene skeleton via this compound opens up avenues for creating complex PAHs with precisely controlled structures and, consequently, tailored optical and electronic characteristics. researchgate.nettandfonline.comtandfonline.com

Development of Charge Transporting Layers in Optoelectronic Devices

Fluoranthene-based derivatives are recognized for their potential in organic optoelectronic devices, particularly as electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). rsc.orgiisc.ac.inresearchgate.netrsc.org The electron-deficient nature of the fluoranthene core contributes to its favorable electron-accepting and -transporting properties. rsc.org While research often focuses on the final derivatives, the synthesis of these high-performance materials can originate from functionalized precursors like this compound.

For instance, fluoranthene derivatives such as bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfane (TPFDPS) and 2,8-bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene (TPFDBT) have been synthesized and shown to possess predominant electron transport properties. rsc.orgresearchgate.netrsc.org These molecules exhibit high thermal stability, a crucial characteristic for the longevity of OLED devices. rsc.orgresearchgate.netrsc.org The nomenclature of these compounds indicates that the functionalization occurs at the 8-position of the fluoranthene ring, highlighting the importance of precursors like this compound in their synthesis.

The performance of these materials in OLEDs is promising. Devices fabricated using fluoranthene derivatives as the electron transporting layer have demonstrated notable electroluminescence. rsc.orgiisc.ac.in

Table 2: Properties of Fluoranthene-Based Electron Transport Materials

| Material | Glass Transition Temperature (Tg) | Thermal Stability (up to) | Application |

|---|---|---|---|

| TPFDPS | 210 °C | 500 °C | Electron Transporting Layer in blue OLEDs |

| TPFDBT | Crystalline | 500 °C | Electron Transporting Layer in blue OLEDs |

Data sourced from Kumar et al. (2015). rsc.org

Reagents in Analytical Chemistry and Chemical Sensing

The fluorescent properties of the fluoranthene moiety make its derivatives, including this compound, attractive candidates for the development of sensitive and selective analytical reagents.

Design of Fluorescent Probes for Chemical Detection

Aminofluoranthenes have been utilized in the design of fluorescent probes. researchgate.netlookchem.com The amino group provides a convenient handle for attaching recognition units, while the fluoranthene core acts as the signaling fluorophore. While specific studies on this compound are less common, research on other isomers like 3-aminofluoranthene (B1220000) demonstrates the principle. For example, arylamines derived from 3-aminofluoranthene have been synthesized to serve as fluorescent ligands for probing odorant-binding and chemosensory proteins. researchgate.net The extension of the aromatic system was intended to shift absorption and emission to longer wavelengths. researchgate.net

The general strategy involves designing a molecule where the fluorescence of the fluoranthene unit is modulated upon binding of a specific analyte to the attached receptor. This can occur through various mechanisms, including photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com Fluoranthene derivatives have been investigated as fluorescent chemosensors for the detection of nitroaromatic compounds, which are components of many explosives. acs.orgacs.org

Application in Spectrophotometric and Electrochemical Assays

The electrochemical activity of PAHs and their derivatives allows for their use in electrochemical assays. Voltammetric techniques have been applied to the determination of aminofluoranthene isomers. researchgate.net For instance, methods for the determination of 3-aminofluoranthene using high-performance liquid chromatography (HPLC) with electrochemical and UV detection have been developed. researchgate.net A disposable electrochemical sensor based on a graphene-modified carbon paste electrode has also been developed for the rapid determination of the parent compound, fluoranthene. researchgate.net This suggests that this compound, with its electroactive amino group, would also be a suitable analyte for electrochemical detection methods. researchgate.netnih.gov

Spectrophotometric methods, which measure the absorption of light, are also a staple in analytical chemistry. researchgate.netjmchemsci.commdpi.com Given that the synthesis of various substituted fluoranthenes from this compound leads to compounds with distinct spectroscopic properties, it can be used as a starting material to create reagents for these assays. tandfonline.com The characterization of these derivatives often involves UV-Vis spectroscopy, which forms the basis of spectrophotometric analysis. tandfonline.com

Scaffolds for Supramolecular Assembly and Self-Assembled Systems

The rigid and planar structure of the fluoranthene core makes it an excellent scaffold for directing the assembly of molecules into well-defined supramolecular structures. rsc.orgrsc.org By attaching flexible side chains or other interacting moieties to the fluoranthene backbone, researchers can induce the self-assembly of these building blocks into ordered one-, two-, or three-dimensional architectures. nih.govresearchgate.netalbany.edudtic.mil

Research has shown that derivatives of acenaphtho[1,2-k]fluoranthene can be used as building blocks to fabricate luminescent twisted nano- and micro-wires. rsc.orgrsc.org The formation of these complex architectures is driven by non-covalent interactions, such as π-π stacking and van der Waals forces, between the fluoranthene cores. rsc.orgrsc.org Similarly, fluoranthene derivatives functionalized with alkyloxy chains have been shown to form unique supramolecular arrangements in the solid state, including humanoid-like motifs. acs.orgacs.org

While these studies may not directly start from this compound, they establish the fluoranthene unit as a powerful scaffold for supramolecular chemistry. The amino group of this compound provides a key reaction site to attach the necessary side chains or recognition groups that can drive and control the self-assembly process, leading to new functional materials with applications in areas like nanoelectronics and sensor technology. rsc.orgrsc.org

Environmental Transformation Pathways and Biotransformation Mechanisms

Photochemical Degradation Mechanisms in Environmental Media

Sunlight plays a crucial role in the transformation of 8-aminofluoranthene in the environment. Photochemical reactions, including light-induced oxidation and photolysis, are significant degradation pathways.

Light-Induced Oxidation and Photolysis Pathways

Upon absorption of light, particularly in the UVA (320–400 nm) and visible light (>400 nm) regions, amino-substituted polycyclic aromatic hydrocarbons (PAHs) like this compound can be excited to higher energy states. nih.gov This excitation can lead to reactions with molecular oxygen, resulting in oxidation. nih.gov The amino group in aminofluoranthenes is susceptible to oxidation. researchgate.net Studies on other amino-PAHs, such as 2-aminofluorene (B1664046), have shown that photolysis can lead to the oxidation of the amino group. nih.gov This suggests a similar pathway for this compound, where the amino group is converted to nitroso and subsequently nitro functional groups.

The rate of photochemical degradation is influenced by the surrounding medium. For instance, the presence of DNA or radical scavengers can slow down the photochemical reaction of some amino-PAHs. researchgate.net Furthermore, the photolysis of amino-PAHs has been observed to generate direct-acting mutagens. nih.gov

Formation of Photo-products and Intermediates

The photochemical transformation of amino-PAHs leads to the formation of various intermediates and final products. For example, the photolysis of 2-aminofluorene results in the formation of 2-nitrosofluorene (B1207293) and 2-nitrofluorene. nih.gov Based on analogous reactions with other amino-PAHs like 1-aminopyrene, it is plausible that the photochemical degradation of this compound proceeds through the formation of 8-hydroxyaminofluoranthene and 8-nitrosofluoranthene, ultimately leading to the formation of 8-nitrofluoranthene (B78273). researchgate.net

Additionally, light can induce the formation of covalent DNA adducts with compounds like 3-aminofluoranthene (B1220000) when irradiated together with DNA, though the specific structures of these adducts have not been fully characterized. nih.gov It is also possible for dimerization to occur, as has been observed with 1-aminopyrene, which forms covalent dimers upon irradiation. researchgate.net

Chemical Transformation Pathways in Environmental Systems

In addition to photochemical reactions, this compound can undergo chemical transformations in the atmosphere and in various environmental matrices like soil and water.

Reactions with Atmospheric Oxidants and Reactive Species

Sorption and Abiotic Degradation in Environmental Matrices

The fate of this compound in soil and sediment is heavily influenced by sorption processes. The compound can bind to mineral and organic components of the soil, which affects its mobility and availability for degradation. unibas.itnih.gov This adsorption can sometimes protect the compound from degradation, including photodegradation. unibas.it

Abiotic degradation can also occur through chemical reactions within the environmental matrix. For instance, the degradation of some organic compounds is influenced by the presence of mineral surfaces, which can catalyze reactions. nih.gov While specific studies on the abiotic degradation of this compound in this context are limited, the general principles of sorption influencing reactivity would apply.

Biotransformation Mechanisms in Model Biological Systems

Biotransformation is the metabolic conversion of foreign compounds (xenobiotics) into more water-soluble forms that can be more easily excreted. mhmedical.com This process typically occurs in two phases.

Phase I Reactions: These reactions introduce or expose functional groups such as -OH, -NH2, or -COOH. nih.gov For aromatic compounds like this compound, oxidation is a key Phase I reaction, often catalyzed by the cytochrome P450 enzyme system. nih.govnih.gov This can lead to the formation of phenolic metabolites.

Phase II Reactions: In this phase, the metabolites from Phase I are conjugated with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) to further increase their water solubility. mhmedical.comnih.gov

For nitro-PAHs, a major metabolic activation pathway involves the reduction of the nitro group to an N-hydroxyamino-PAH intermediate, which can then bind to DNA. nih.gov While this compound already possesses an amino group, further metabolic transformations can occur. For instance, N-acetylation is a common pathway for arylamines. cuni.cz The resulting metabolites can sometimes be more toxic than the parent compound. For example, the N-hydroxy metabolite of 3-nitrobenzanthrone (B100140) (3-NBA) has been shown to induce oxidative DNA damage. researchgate.net

The table below summarizes the key enzymes and reaction types involved in the biotransformation of compounds structurally related to this compound.

| Phase | Enzyme Family/System | Reaction Type | Potential Metabolites of this compound (Hypothetical) |

| Phase I | Cytochrome P450 (CYP) | Oxidation (Hydroxylation) | Hydroxylated aminofluoranthenes |

| Phase I | Flavin-containing Monooxygenases (FMO) | Oxidation | N-hydroxylated aminofluoranthene |

| Phase I | Reductases | Nitroreduction (if nitro-intermediates are formed) | Amino derivatives from nitro-intermediates |

| Phase II | UDP-Glucuronosyltransferases (UGT) | Glucuronidation | Aminofluoranthene-glucuronide conjugates |

| Phase II | Sulfotransferases (SULT) | Sulfation | Aminofluoranthene-sulfate conjugates |

| Phase II | N-acetyltransferases (NAT) | Acetylation | N-acetyl-8-aminofluoranthene |

Enzymatic Conversion and Metabolic Pathways of Aminofluoranthenes

The metabolic activation of nitro-PAHs to their corresponding amino derivatives is a critical step in their biological processing. For this compound, the primary route of its formation in biological systems is through the reduction of its precursor, 8-nitrofluoranthene.

Research has shown that cytosolic and microsomal fractions isolated from rat lung tissue are capable of anaerobically converting 8-nitrofluoranthene into this compound. nih.gov This conversion is part of a broader metabolic capability of these cellular fractions, which also process other isomers such as 2- and 3-nitrofluoranthene (B1196665) into their respective aminofluoranthene forms. nih.gov The enzymes responsible for this reduction are broadly categorized as nitroreductases.

Studies comparing the metabolic rates of different nitrofluoranthene isomers have been conducted. For instance, the rate of metabolism of 3,9-dinitrofluoranthene (B1199685) to its amino derivative was found to be significantly greater than that of the mononitrofluoranthenes, including 8-nitrofluoranthene. nih.gov This suggests that the enzymatic affinity and turnover rate can vary substantially depending on the specific structure of the nitro-PAH.

Further investigations into the mutagenic potential of these compounds have provided indirect evidence for their metabolic pathways. In a study using cultured Chinese hamster V79 cells, 8-nitrofluoranthene was found to be more mutagenic than 1-nitropyrene, 3-nitrofluoranthene, and 3-aminofluoranthene when a post-microsomal liver supernatant (S100) was used for metabolic activation. nih.gov This finding strongly supports the role of metabolic activation, likely through a sequence of reductions, in converting the nitro group to a more reactive species, such as a hydroxylamine (B1172632), which is a key intermediate in the formation of DNA adducts. nih.gov

The general metabolic pathway for aminofluoranthenes, following their formation from nitro-precursors, can involve several subsequent enzymatic reactions. These can include N-acetylation, catalyzed by N-acetyltransferases (NATs), or further oxidation of the aromatic rings by cytochrome P450 enzymes to form phenolic or dihydrodiol metabolites. However, specific details of the metabolic fate of this compound beyond its initial formation are not extensively documented in the available scientific literature.

Formation and Characterization of Covalent Adducts with Biomolecules (e.g., DNA, Proteins)

The toxic effects of many PAHs and their derivatives are attributed to the ability of their reactive metabolites to form covalent adducts with cellular macromolecules, most notably DNA and proteins. cuni.cz The formation of these adducts can lead to mutations, cellular damage, and potentially initiate carcinogenic processes.

For aminofluoranthenes, the metabolic pathway leading to DNA adduct formation typically involves the N-oxidation of the amino group to form a hydroxylamine derivative. This N-hydroxy-arylamine is a proximate carcinogen that can be further activated, for example, through O-acetylation or O-sulfonation, to form a reactive nitrenium ion. This highly electrophilic species can then attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, to form stable covalent adducts. cuni.cz

While this general mechanism is well-established for many aromatic amines, specific studies characterizing the DNA or protein adducts formed from this compound are limited. However, research on related compounds provides a strong basis for inferring its likely behavior. For example, the major DNA adduct formed from 3-nitrofluoranthene has been identified as N-(deoxyguanosin-8-yl)-3-aminofluoranthene. researchgate.net It is plausible that this compound would form a similar C8-deoxyguanosine adduct.

The formation of protein adducts, particularly with abundant proteins like albumin and hemoglobin, can also occur through similar reactive intermediates. These protein adducts can serve as biomarkers of exposure to the parent compound. While methods for detecting protein adducts of other aromatic amines have been developed, specific characterization of this compound-protein adducts is not widely reported. acs.org

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 8-Aminofluoranthene to prevent degradation?

- Methodological Answer: Store in airtight, light-resistant containers at temperatures below 25°C, separated from oxidizing agents (e.g., peroxides, nitrates). This protocol aligns with safety data for structurally similar fluoranthene derivatives like 3-Aminofluoranthene, which degrades upon exposure to light and reactive chemicals . Regularly monitor stability via HPLC or UV-Vis spectroscopy to detect decomposition products (e.g., nitrogen oxides) .

Q. How can this compound be synthesized with high purity for experimental use?

- Methodological Answer: Adapt fluorination strategies from analogous aminoquinoline derivatives. For example, use hypervalent iodine reagents (e.g., Selectfluor®) to mediate C–H fluorination, as demonstrated in fluorinated quinoline syntheses . Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and confirm purity through melting point analysis (reported ~120°C for related compounds) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Use H/C NMR and FT-IR to identify amine and aromatic functional groups.

- Purity Assessment: Employ GC-MS or HPLC with a C18 column and UV detection (λ = 254 nm).

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across studies?

- Methodological Answer: Standardize experimental conditions (solvent polarity, pH, excitation wavelength) to minimize variability. Perform meta-analyses of existing data using PRISMA guidelines to identify methodological outliers, as applied in systematic reviews of fluorophores like 8-amidoquinoline derivatives . Cross-validate results via fluorometric titration with metal ions (e.g., Zn) to assess probe behavior under controlled conditions .

Q. What strategies mitigate environmental risks during this compound disposal?

- Methodological Answer: Despite limited ecotoxicological data for this compound, extrapolate from polycyclic aromatic hydrocarbon (PAH) disposal protocols:

- Soil Mobility Reduction: Use activated carbon or biochar to adsorb residues (log Pow = 4.36 suggests moderate hydrophobicity) .

- Waste Treatment: Incinerate in a certified facility with NOx scrubbers to prevent airborne pollutants .

Q. How does this compound’s electronic structure influence its reactivity in photochemical applications?

- Methodological Answer: Conduct computational studies (DFT or TD-DFT) to map HOMO-LUMO gaps and predict charge-transfer interactions. Experimentally validate via cyclic voltammetry to determine redox potentials and correlate with photostability trends observed in UV irradiation experiments .

Q. What experimental designs are recommended for assessing this compound’s compatibility with polymer matrices in material science?

- Methodological Answer:

- Compatibility Screening: Use differential scanning calorimetry (DSC) to detect phase transitions in polymer blends.

- Accelerated Aging Tests: Expose composites to UV light (λ = 365 nm) and monitor fluorescence quenching or polymer degradation via FT-IR .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer: Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare raw data with published studies using platforms like Web of Science to identify methodological divergences (e.g., solvent purity, heating rates in DSC) . Publish negative results to enhance transparency .

Gaps in Current Knowledge

Q. What are the unmet research needs for this compound in biomedical sensing?

- Methodological Answer: Develop in vitro toxicity profiles (e.g., Ames test for mutagenicity) to assess biocompatibility. Explore functionalization with targeting moieties (e.g., peptides) for cellular imaging, adapting strategies from zinc-detecting 8-amidoquinoline probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.